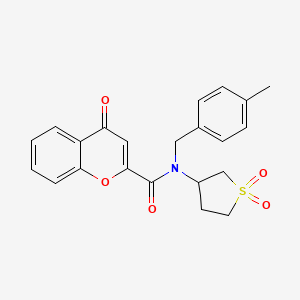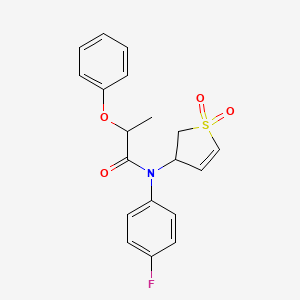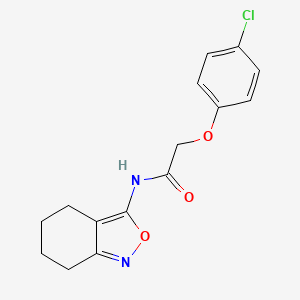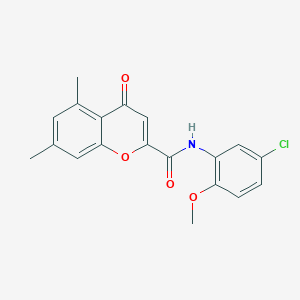![molecular formula C20H13ClN4O2 B11413456 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11413456.png)
7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、ユニークな三環式構造を持つ複雑な有機化合物です。
合成方法
合成ルートと反応条件
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの合成は、一般的に容易に入手可能な前駆体から始まり、複数のステップを伴います。このプロセスには、多くの場合、以下が含まれます。
三環式コアの形成: このステップには、制御された条件下での環化反応が含まれます。
官能基の導入: 特定の試薬と触媒を使用して、塩素化とニトリルの形成が達成されます。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製されます。
工業的生産方法
この化合物の工業的生産には、ラボでの合成方法のスケールアップが含まれる場合があります。重要な考慮事項には、収率と純度を最大化する反応条件の最適化、ならびにプロセスが費用対効果が高く、環境に優しいことを保証することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Chlorination and nitrile formation are achieved using specific reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
反応の種類
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: この反応は、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更し、異なる誘導体につながる可能性があります。
置換: 適切な条件下では、ハロゲン原子が他の基に置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がよく使用されます。
置換: アセトン中のヨウ化ナトリウムなどの試薬は、ハロゲン交換反応を促進することができます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体をもたらす可能性があり、還元はアミンまたはアルコールをもたらす可能性があります。
科学研究への応用
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物活性を調査しています。
医学: ユニークな構造と反応性のために、潜在的な治療剤として検討されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生物学的経路を調節し、化合物の観察された効果につながります。たとえば、特定の酵素や受容体を阻害し、細胞プロセスを変化させる可能性があります。
類似の化合物との比較
類似の化合物
5-MEO-2-ME-1H-キノリン-4-オン: 類似の研究用途で使用される、三環式構造を持つ別の化合物。
インターハロゲン: 異なるハロゲン原子を含む化合物。同様の反応性パターンを示す可能性があります。
独自性
7-[(2-クロロフェニル)メチル]-11-メチル-2,6-ジオキソ-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボニトリルを際立たせているのは、官能基と三環式構造の特定の組み合わせです。これにより、ユニークな化学的および生物学的特性がもたらされます。
類似化合物との比較
Similar Compounds
5-MEO-2-ME-1H-QUINOLIN-4-ONE: Another compound with a tricyclic structure, used in similar research applications.
Interhalogens: Compounds containing different halogen atoms, which can exhibit similar reactivity patterns.
Uniqueness
What sets 7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile apart is its specific combination of functional groups and tricyclic structure, which confer unique chemical and biological properties.
特性
分子式 |
C20H13ClN4O2 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC名 |
7-[(2-chlorophenyl)methyl]-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H13ClN4O2/c1-12-5-4-8-24-17(12)23-18-15(20(24)27)9-14(10-22)19(26)25(18)11-13-6-2-3-7-16(13)21/h2-9H,11H2,1H3 |
InChIキー |
ZQDURGQTBDKVEA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=O)N3CC4=CC=CC=C4Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11413381.png)

![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413393.png)
![4-oxo-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B11413397.png)
![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11413402.png)



![3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413432.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B11413434.png)
![2-({5-Butyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-YL]acetamide](/img/structure/B11413437.png)
![N-(furan-2-ylmethyl)-4-hydroxy-8-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11413438.png)
![7-(4-ethoxy-3-methoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413463.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413467.png)
